4-Amino-2-(methylamino)benzoic acid
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Overview
Description
4-Amino-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzoic acid and features both an amino group and a methylamino group attached to the benzene ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid, followed by reduction to yield 4-amino-2-methylbenzoic acid. The final step involves methylation of the amino group to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Further reduced amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-2-(methylamino)benzoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylamino)benzoic acid involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the methylamino group, leading to different reactivity and applications.
4-(Methylamino)benzoic acid: Similar structure but lacks the additional amino group, affecting its chemical behavior.
2-(Methylamino)benzoic acid: The position of the methylamino group differs, resulting in distinct properties .
Uniqueness
4-Amino-2-(methylamino)benzoic acid is unique due to the presence of both amino and methylamino groups on the benzene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
FBTPSJNXDXUAJK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
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